5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
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Mechanism of Action
Amino-Triazole Carboxamides
This compound is a type of amino-triazole carboxamide. Amino-triazoles are a class of compounds known for their diverse biological activities. They have been studied for their potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Boron Reagents
The compound also contains a boron moiety. Boron reagents are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This could suggest that the compound might interact with its targets through the formation of new carbon–carbon bonds.
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. For instance, boronic acids and their esters, which are similar to this compound, are known to be only marginally stable in water, which could affect their bioavailability .
Action Environment
The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors like pH, temperature, and the presence of other molecules. For example, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to this compound, is known to be considerably accelerated at physiological pH .
Properties
IUPAC Name |
5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-2-12-6-3-4-8-14(12)21-15(25)11-24-17(19)16(22-23-24)18(26)20-10-13-7-5-9-27-13/h3-9H,2,10-11,19H2,1H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPLMHXWHDZIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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